molecular formula C25H28N4O2S B2911176 N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899746-93-1

N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2911176
CAS No.: 899746-93-1
M. Wt: 448.59
InChI Key: LAIMDUXRSSTIGX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a tetrahydrocyclopentapyrimidinone core, a scaffold observed in various biologically active molecules. The specific research applications and mechanism of action for this compound are areas of active investigation. Compounds with similar structural features, such as thioacetamide-linked heterocycles, are frequently explored as key intermediates in organic synthesis and for their potential biological activities, which can include enzyme inhibition. Researchers value this compound for developing novel therapeutic agents and probing biochemical pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-2-3-6-18-10-12-20(13-11-18)27-23(30)17-32-24-21-8-4-9-22(21)29(25(31)28-24)16-19-7-5-14-26-15-19/h5,7,10-15H,2-4,6,8-9,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIMDUXRSSTIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899746-93-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N4O2S, with a molecular weight of 448.6 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Inhibitory Effects on Enzymes

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance:

  • Cyclooxygenase (COX) Inhibition : The compound has been studied for its potential as a COX-II inhibitor, which plays a crucial role in the inflammatory process. A study revealed that derivatives with similar scaffolds showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to high potency in inhibiting this enzyme .
  • Bcl-2 Inhibition : Similar compounds have demonstrated inhibitory activity against Bcl-2 proteins, which are involved in apoptosis regulation. This inhibition is critical for cancer therapy as it can promote cell death in cancerous cells .

Antifungal Activity

In vitro studies have shown that compounds related to this compound possess antifungal properties. These studies involved docking simulations and ADMET predictions that suggested significant antifungal activity against various strains .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyridine ring and the cyclopentapyrimidine moiety enhances its interaction with target proteins:

Structural FeatureImpact on Activity
Pyridine RingEnhances binding affinity to target enzymes
Cyclopentapyrimidine CoreProvides stability and specificity in enzyme inhibition
Butylphenyl GroupIncreases lipophilicity and cellular uptake

Case Study 1: COX-II Inhibition

A study focused on the design of novel COX-II inhibitors highlighted that modifications in the linker regions between aromatic rings significantly affected the inhibitory potency. Compounds with flexible linkers showed improved IC50 values compared to rigid structures . This indicates that this compound may benefit from similar structural optimizations.

Case Study 2: Antifungal Efficacy

Another investigation examined a series of tetrahydropyrimidine derivatives for antifungal activity. It was found that specific substitutions on the pyrimidine ring enhanced antifungal potency significantly compared to unsubstituted analogs . This suggests that further exploration of N-(4-butylphenyl)-2... could yield potent antifungal agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

Key structural analogues and their modifications are summarized below:

Compound Name/Identifier Core Structure Key Substituents Molecular Weight Key Structural Differences vs. Target Compound
Target Compound Cyclopenta[d]pyrimidinone - 1-(Pyridin-3-ylmethyl)
- N-(4-butylphenyl)
406.5 Reference compound
Compound 24 Cyclopenta[4,5]thieno[2,3-d]pyrimidine - 4-Oxy phenyl group
- Acetamide-linked NH to phenyl
326.0 [M+H]+ Thiophene-fused core; lacks pyridine and butylphenyl groups
2-{[3-(4-Chlorophenyl)...} (Ev2, Ev4, Ev10) Thieno[3,2-d]pyrimidinone - 4-Chlorophenyl
- N-(2,5-dimethylphenyl) or N-(4-methylphenyl)
~430–450 Chlorophenyl substituent; smaller alkyl groups (methyl/ethyl)
N-Benzyl analogue (Ev11) Cyclopenta[d]pyrimidinone - 1-(Pyridin-2-ylmethyl)
- N-Benzyl
406.5 Pyridine positional isomer (2-yl vs. 3-yl); benzyl vs. butylphenyl
Key Observations:
  • Core Modifications: Compound 24 (Ev5) features a thiophene-fused cyclopenta[4,5]thieno[2,3-d]pyrimidine core instead of the cyclopenta[d]pyrimidinone scaffold, which may affect electronic distribution and binding interactions.

Physicochemical Properties

Spectral Data Comparison
  • NMR Shifts :
    • The target compound’s NMR profile is inferred to share similarities with Rapa analogues (Ev1), where regions A (positions 39–44) and B (positions 29–36) show substituent-dependent chemical shift variations. For example, the pyridin-3-ylmethyl group likely induces distinct shifts in region A compared to pyridin-2-ylmethyl or benzyl groups .
    • Compound 24 (Ev5) exhibits a singlet at δ 8.33 ppm for the pyrimidine proton, absent in the target compound due to core differences .
Thermal Properties

Implications of Structural Differences

  • Lipophilicity : The 4-butylphenyl group increases log P compared to chlorophenyl or methylphenyl analogues, as predicted by QSAR models (Ev9).
  • Bioactivity : While biological data for the target compound are unavailable, analogues with chlorophenyl groups (Ev2, Ev10) have been explored for kinase inhibition, suggesting the target’s pyridine and butylphenyl groups may modulate selectivity .

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